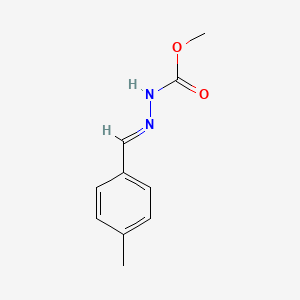
Methyl 2-(4-methylbenzylidene)hydrazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2E)-2-(4-methylbenzylidene)hydrazinecarboxylate is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular arrangement, which contributes to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-2-(4-methylbenzylidene)hydrazinecarboxylate typically involves the condensation reaction between methyl hydrazinecarboxylate and 4-methylbenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2E)-2-(4-methylbenzylidene)hydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl (2E)-2-(4-methylbenzylidene)hydrazinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism by which methyl (2E)-2-(4-methylbenzylidene)hydrazinecarboxylate exerts its effects involves interactions with specific molecular targets and pathways. It is known to interact with enzymes and receptors, modulating their activity. The compound can influence cellular processes such as signal transduction, gene expression, and metabolic pathways. For instance, it may activate or inhibit certain enzymes, leading to changes in cellular function and response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylbenzylidene camphor: Known for its use as a UV filter in sunscreens.
4-Methylbenzylidene aniline: Used in the synthesis of dyes and pigments.
Uniqueness
Methyl (2E)-2-(4-methylbenzylidene)hydrazinecarboxylate is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Unlike similar compounds, it has a hydrazinecarboxylate group that allows for a broader range of chemical reactions and applications.
Eigenschaften
Molekularformel |
C10H12N2O2 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
methyl N-[(E)-(4-methylphenyl)methylideneamino]carbamate |
InChI |
InChI=1S/C10H12N2O2/c1-8-3-5-9(6-4-8)7-11-12-10(13)14-2/h3-7H,1-2H3,(H,12,13)/b11-7+ |
InChI-Schlüssel |
OZLNSTBDXXQKES-YRNVUSSQSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)C=NNC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



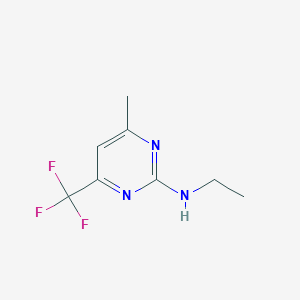
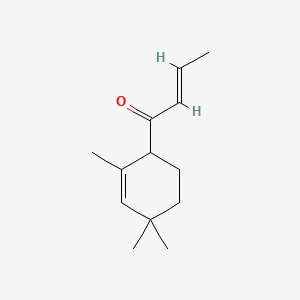
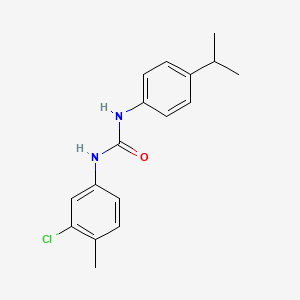
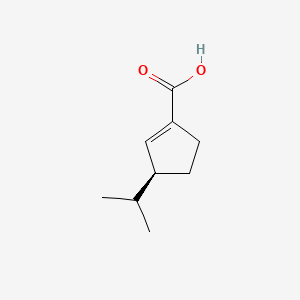

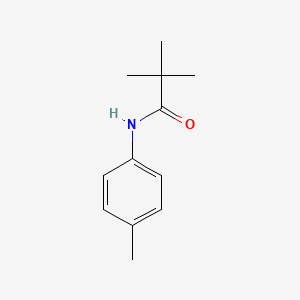

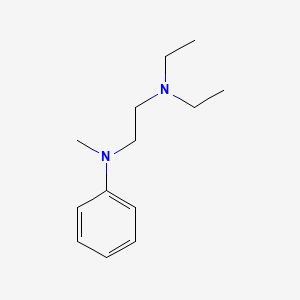

![[(E,2S,3R)-2-azaniumyl-3-hydroxyoctadec-4-enyl] hydrogen phosphate;N-methylmethanamine](/img/structure/B11941615.png)

![N-(3-aminopropyl)-N-[(1S)-1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide;hydrochloride](/img/structure/B11941631.png)
methanone](/img/structure/B11941647.png)
